rac 1-Oleoyl-3-palmitoylglycerol-d5
Description
rac 1-Oleoyl-3-palmitoylglycerol-d5 is a deuterated triacylglycerol featuring oleic acid (18:1, Δ9Z) at the sn-1 position and palmitic acid (16:0) at the sn-3 position, with five deuterium atoms incorporated into its structure. This isotopic labeling (denoted by "-d5") enhances its utility as an internal standard in mass spectrometry (MS) and lipid metabolism studies, enabling precise quantification without interference from endogenous lipids .
Properties
Molecular Formula |
C₃₇H₆₅D₅O₅ |
|---|---|
Molecular Weight |
599.98 |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Hydroxy-2-[(1-oxohexadecyl)oxy]propyl Ester-d5; _x000B_1-Palmitoyl-3-olein-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Deuterated Analogs
a) rac 1-Oleoyl-2-linoleoylglycerol-d5
- Structure: Oleic acid (sn-1), linoleic acid (sn-2), deuterated backbone.
- Molecular Weight: 624.001 g/mol (C39D5H65O5) vs. ~619 g/mol for non-deuterated versions .
- Applications: Used in tracking lipid oxidation and enzymatic specificity, differing from the target compound in linoleic acid placement, which influences metabolic pathways .
b) 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5
- Structure: Palmitic (sn-1), oleic (sn-2), linoleic (sn-3).
- Role in Research : Major component of palm oil; deuterated form aids in studying glyceride distribution and digestion kinetics .
- Key Difference : Triple fatty acid variation (vs. two in the target compound), leading to distinct chromatographic retention times and enzyme-substrate interactions .
c) 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5
- Structure : Stearic acid (sn-1 and sn-2), palmitic (sn-3).
- Physicochemical Properties : Higher melting point due to saturated stearic acid, contrasting with the unsaturated oleic acid in the target compound.
- Applications : Pharmacokinetic studies of saturated fat metabolism, highlighting how fatty acid saturation impacts biological responses .
Non-Deuterated Structural Analogs
a) rac 1-Oleoyl-2,3-dipalmitoyl Glycerol
- Structure : Oleic (sn-1), palmitic (sn-2 and sn-3).
- Elution Behavior : Higher equivalent carbon number (ECN = 34 for 1-palmitoyl-3-stearoyl-glycerol) compared to the target compound (ECN ≈ 32 for 1-oleoyl-3-palmitoyl-glycerol) due to differences in unsaturation .
- Biological Relevance : Used in olive oil research to study positional isomer effects on lipid digestion .
Deuterated Standards with Varied Fatty Acids
a) 1-Palmitoyl-rac-glycerol-d5
- Structure : Single palmitic acid (sn-1), deuterated glycerol backbone.
- Applications: Biomarker for hepatotoxicant and carcinogen metabolic responses, demonstrating how monoacylglycerol deuterated analogs serve narrower roles compared to triacylglycerols .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Fatty Acid Positions (sn-1, sn-2, sn-3) | Deuterium Atoms | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| rac 1-Oleoyl-3-palmitoylglycerol-d5 | Oleic (1), –, Palmitic (3) | 5 | ~619 (estimated) | MS internal standards, lipidomics |
| rac 1-Oleoyl-2-linoleoylglycerol-d5 | Oleic (1), Linoleic (2), – | 5 | 624.001 | Oxidation studies, enzyme kinetics |
| 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 | Stearic (1,2), Palmitic (3) | 5 | ~890 | Pharmacokinetics of saturated fats |
| 1-Palmitoyl-rac-glycerol-d5 | Palmitic (1), –, – | 5 | ~315 | Metabolic response biomarkers |
Table 2: Chromatographic Behavior (Reversed-Phase HPLC)
| Compound | Equivalent Carbon Number (ECN)* | Elution Order (Relative) |
|---|---|---|
| This compound | 34 - 2(1) = 32 | Earlier than saturated analogs |
| 1-Palmitoyl-3-stearoyl-glycerol | 34 (16+18, 0 DB) | Later elution |
| 1-Oleoyl-2-linoleoyl-glycerol | 27.78 (18+18 - 2(2)) | Earlier due to higher DB |
*ECN = Total carbon number of fatty acids - 2 × total double bonds .
Research Implications
- Analytical Precision : Deuterated compounds like this compound improve accuracy in lipid quantification via MS by offsetting matrix effects .
- Metabolic Studies : Positional isomers (e.g., sn-1 vs. sn-3 palmitic acid) affect lipase specificity, altering hydrolysis rates and metabolic outcomes .
- Safety Profiles: Non-hazardous classification (NFPA 0/0/0) aligns with most deuterated glycerols, though storage at -86°C is critical for stability .
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